O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate
Description
O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate (CAS: 2055841-96-6) is a spirocyclic dicarboxylate derivative with a fused bicyclic structure. Its molecular framework consists of a 6-azaspiro[3.4]octane core, where the nitrogen atom at position 6 is substituted with a tert-butyl carbamate group, and the position 8 is esterified with an ethyl carboxylate.
This compound is primarily utilized as an intermediate in synthesizing bioactive molecules, such as fluoroquinolone derivatives with antibacterial properties . Its structural rigidity, imparted by the spirocyclic system, enhances metabolic stability and binding specificity in drug design. Analytical data, including NMR and mass spectrometry, confirm its purity (≥95%) and stereochemical integrity .
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
6-O-tert-butyl 8-O-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-5-20-12(18)11-8-16(13(19)21-14(2,3)4)9-15(11)6-10(17)7-15/h10-11,17H,5-9H2,1-4H3 |
InChI Key |
KMMFBBZNBMCIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC12CC(C2)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro compound with tert-butyl and ethyl esters under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the uniqueness of O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate, we compare it with four analogs from the Combi-Blocks catalog () and related research compounds (–4). Key parameters include molecular weight, ring system, substituents, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Influence: The spiro[3.4]octane core in QW-8329 and compound 1a provides greater conformational rigidity compared to the smaller spiro[2.5]octane (QJ-6186) or non-spiro azepane/azetidine derivatives (QV-4665, QE-3649). This rigidity enhances target selectivity in antibacterial applications .
Substituent Effects :
- The 2-hydroxy group in QW-8329 introduces hydrogen-bonding capacity absent in QJ-6186 or QV-4663. This feature correlates with enhanced solubility and interaction with bacterial enzymes .
- Compound 1a , derived from QW-8329 via hydrazine-mediated substitution (), replaces the ethyl carboxylate with a cyclopropyl-triazole moiety. This modification improves antibacterial potency against multidrug-resistant pathogens .
Biological Relevance :
- QW-8329 serves as a precursor to bioactive derivatives like 1a , demonstrating the importance of its spirocyclic scaffold in drug discovery. In contrast, QJ-6186 and QV-4665 lack reported bioactivity, likely due to insufficient structural complexity or solubility .
NMR Profiling :
- Comparative NMR studies () reveal that spirocyclic compounds (e.g., QW-8329, 1a ) exhibit distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) compared to linear analogs. These shifts reflect altered electronic environments due to ring strain and substituent effects .
Methodological Insights
- Synthetic Routes : QW-8329 is synthesized via a two-step protocol involving hydrazine-mediated cyclization and esterification (), whereas azepane/azetidine derivatives (e.g., QV-4665, QE-3649) follow simpler esterification pathways .
- Computational Comparison: Graph-based similarity analysis () classifies QW-8329 as distinct from non-spiro analogs due to its fused bicyclic topology. Such methods highlight the limitations of bit-vector approaches in capturing structural nuances .
Biological Activity
O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate is a synthetic compound characterized by its unique spirocyclic structure and specific functional groups. Its molecular formula is C15H25NO5, with a molecular weight of approximately 299.36 g/mol. This compound is primarily used in research settings to explore its biological activities and potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a spirocyclic framework that is significant for its biological activity. The presence of tert-butyl and ethyl groups contributes to its physicochemical properties, which may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H25NO5 |
| Molecular Weight | 299.36 g/mol |
| CAS Number | 2865115-28-0 |
| Purity | ≥ 97% |
This compound has been investigated for its potential interactions with various biological receptors and enzymes. Preliminary studies indicate that it may exhibit:
- Binding Affinities : Interaction studies have shown that this compound can bind to specific receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant in therapeutic contexts.
Case Studies
- Binding Studies : Research conducted on the binding affinities of this compound revealed significant interactions with neurotransmitter receptors. These studies utilized radiolabeled ligands to quantify binding efficacy and specificity.
- In Vivo Studies : Although primarily used in vitro, some studies have begun to explore the pharmacokinetics of this compound in animal models. These studies aim to assess its metabolic stability and bioavailability.
- Comparative Analysis : The compound has been compared with structurally similar compounds to evaluate differences in biological activity. For example, analogs such as 6-O-tert-butyl 8-O-methyl 2-hydroxy-6-azaspiro[3.4]octane displayed varying degrees of receptor affinity, highlighting the importance of structural modifications.
Research Findings
Recent investigations have focused on synthesizing derivatives of this compound to enhance its biological properties. The synthesis pathways often involve multi-step organic reactions typical for dicarboxylate esters and spirocyclic compounds.
Table of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-O-tert-butyl 8-O-methyl 2-hydroxy-6-azaspiro[3.4]octane | C15H25NO5 | Methyl group instead of ethyl |
| Ethyl 2-[4-(1H-imidazol-2-yl)piperidin-1-yl]-6-azaspiro[3.4]octane | C15H22N4O2 | Contains an imidazole ring |
| Methyl 2-[4-(5-cyano-1H-imidazol-2-yl)piperidin-1-yl]-6-azaspiro[3.4]octane | C16H19N5O2 | Incorporates a cyano group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
